2-Sec-butylpyrrolidine 2-Sec-butylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 383127-24-0
VCID: VC7886788
InChI: InChI=1S/C8H17N/c1-3-7(2)8-5-4-6-9-8/h7-9H,3-6H2,1-2H3
SMILES: CCC(C)C1CCCN1
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol

2-Sec-butylpyrrolidine

CAS No.: 383127-24-0

Cat. No.: VC7886788

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

2-Sec-butylpyrrolidine - 383127-24-0

Specification

CAS No. 383127-24-0
Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
IUPAC Name 2-butan-2-ylpyrrolidine
Standard InChI InChI=1S/C8H17N/c1-3-7(2)8-5-4-6-9-8/h7-9H,3-6H2,1-2H3
Standard InChI Key KCHJATHVAOQQQV-UHFFFAOYSA-N
SMILES CCC(C)C1CCCN1
Canonical SMILES CCC(C)C1CCCN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Sec-butylpyrrolidine (C<sub>8</sub>H<sub>17</sub>N) consists of a pyrrolidine ring—a saturated five-membered ring with four carbon atoms and one nitrogen atom—substituted at the 2-position with a sec-butyl group (-CH(CH<sub>2</sub>CH<sub>3</sub>)CH<sub>2</sub>). The sec-butyl configuration introduces a branching point at the second carbon of the substituent, distinguishing it from linear or tert-butyl analogs.

Table 1: Theoretical Physicochemical Properties of 2-Sec-Butylpyrrolidine

PropertyValue (Theoretical)
Molecular FormulaC<sub>8</sub>H<sub>17</sub>N
Molecular Weight127.23 g/mol
Boiling Point~180–200°C (estimated)
Density0.85–0.90 g/cm³
SolubilityMiscible in organic solvents (e.g., THF, chloroform)

Theoretical values are derived from analogous pyrrolidine derivatives . Experimental data specific to 2-sec-butylpyrrolidine remains scarce in the literature.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-sec-butylpyrrolidine can be inferred from methods described for structurally related pyrrolidine derivatives. A prominent approach involves asymmetric aldol reactions and functional group transformations, as outlined in the patent US20040236118A1 .

Aldol Condensation Strategy

  • Aldehyde Preparation: A pyrrolidine-2-carbaldehyde derivative is synthesized via reduction of an ester precursor (e.g., methyl pyrrolidine-2-carboxylate) using agents like sodium bis(2-methoxyethoxy)aluminum hydride .

  • Asymmetric Aldol Reaction: The aldehyde reacts with a sec-butyl-containing ketone or aldehyde in the presence of a chiral auxiliary (e.g., optically active aminoethanol derivatives) to form a β-hydroxy intermediate. Lithium bis(trimethylsilyl)amide (LHMDS) is commonly employed as a base to facilitate this step .

  • Reductive Amination: The intermediate undergoes reduction using lithium aluminum hydride (LiAlH<sub>4</sub>) or similar agents to yield the final sec-butyl-substituted pyrrolidine .

Silylation-Desilylation Approach

  • Protection: The nitrogen atom of pyrrolidine is protected with a t-butoxycarbonyl (Boc) group to prevent undesired side reactions.

  • Substitution: A sec-butyl group is introduced via nucleophilic substitution or Grignard reactions.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine .

Physicochemical Properties

Stability and Reactivity

Pyrrolidine derivatives are generally stable under inert atmospheres but prone to oxidation at the nitrogen center. The sec-butyl group enhances lipophilicity, making the compound more soluble in nonpolar solvents .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm<sup>-1</sup>) and C-N vibrations (~1200 cm<sup>-1</sup>).

  • NMR: <sup>1</sup>H NMR would show signals for the pyrrolidine ring protons (δ 1.5–3.0 ppm) and sec-butyl methyl groups (δ 0.8–1.2 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

2-Sec-butylpyrrolidine serves as a precursor in synthesizing carbapenem antibiotics, which exhibit broad-spectrum antimicrobial activity. For example, derivatives like (2S,4S)-2-[[(3R)-pyrrolidin-3-yl-(R)-hydroxy]methyl]pyrrolidin-4-thiol are critical intermediates in antimicrobial agents .

Agrochemicals

Future Research Directions

  • Experimental Characterization: Direct measurement of physicochemical properties (e.g., melting point, specific rotation) is needed.

  • Biological Activity Screening: Evaluate antimicrobial or insect-repellent efficacy in vitro.

  • Process Optimization: Develop greener synthetic routes using biocatalysts or flow chemistry.

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